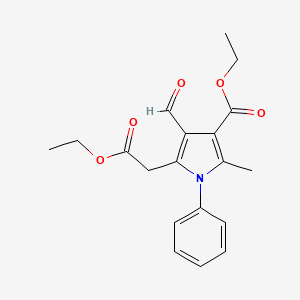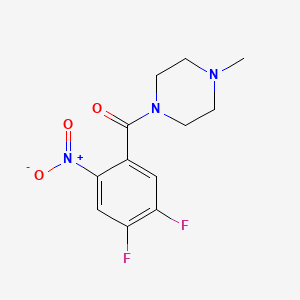![molecular formula C23H20FN3O2 B14948804 N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B14948804.png)
N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenylformamido group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available starting materials. The process may include:
Formation of the Fluorophenyl Ethyl Intermediate: This step involves the reaction of a fluorophenyl compound with an ethylating agent under controlled conditions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with phenylformamide to form the phenylformamido group.
Pyridinyl Group Introduction: Finally, the pyridinyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-N-[2-(2-CHLOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE
- (2Z)-N-[2-(2-BROMOPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2Z)-N-[2-(2-FLUOROPHENYL)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-3-YL)PROP-2-ENAMIDE lies in its fluorophenyl group, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C23H20FN3O2 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-[(Z)-3-[2-(2-fluorophenyl)ethylamino]-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H20FN3O2/c24-20-11-5-4-8-18(20)12-14-26-23(29)21(15-17-7-6-13-25-16-17)27-22(28)19-9-2-1-3-10-19/h1-11,13,15-16H,12,14H2,(H,26,29)(H,27,28)/b21-15- |
Clave InChI |
PVHCQKUOPAXBQF-QNGOZBTKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN=CC=C2)/C(=O)NCCC3=CC=CC=C3F |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NCCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B14948726.png)
![3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14948732.png)
![7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14948737.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B14948745.png)

![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14948760.png)
![4,6-dihydrazinyl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14948763.png)
![3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14948773.png)
![3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine](/img/structure/B14948778.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14948790.png)


![(2E)-2-[4-(5-bromo-2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14948818.png)
